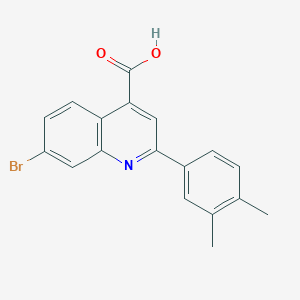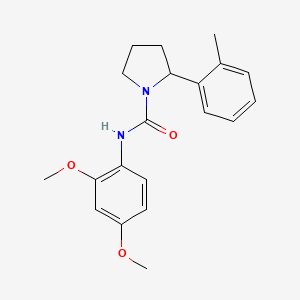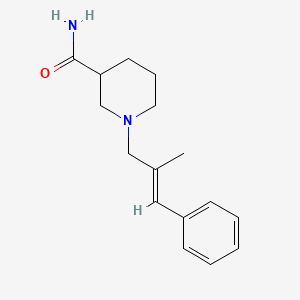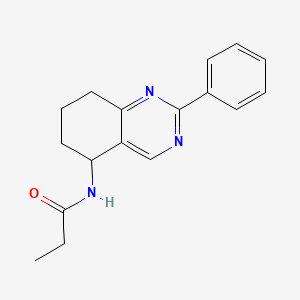![molecular formula C20H18N2O2S B6057770 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)
7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one, also known as DPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The unique chemical structure of DPT makes it an attractive candidate for research in medicinal chemistry, biochemistry, and pharmacology.
作用机制
The exact mechanism of action of 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is not fully understood, but several studies suggest that it acts by inhibiting the activity of various enzymes, including topoisomerase II and cyclooxygenase-2. Moreover, 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has been shown to modulate several biochemical and physiological processes in the body. For instance, 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has been reported to reduce the production of reactive oxygen species (ROS) and inhibit the expression of inflammatory cytokines, leading to a reduction in oxidative stress and inflammation. Moreover, 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
实验室实验的优点和局限性
One of the major advantages of using 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one in lab experiments is its high potency and selectivity towards cancer cells. Moreover, 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one exhibits low toxicity towards normal cells, making it a safe and effective candidate for the development of anticancer agents. However, one of the limitations of using 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is its poor solubility in water, which can hinder its bioavailability and efficacy in vivo.
未来方向
Despite the promising results obtained from preclinical studies, further research is needed to fully understand the potential applications of 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one in various fields. One of the future directions of research could be to investigate the pharmacokinetics and pharmacodynamics of 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one in vivo, to determine its efficacy and safety in animal models. Moreover, further studies are needed to elucidate the exact mechanism of action of 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one and to identify its molecular targets. Additionally, the development of novel formulations and delivery systems could enhance the bioavailability and efficacy of 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one in vivo.
合成方法
The synthesis of 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves the reaction of diphenylmethylamine with 2-aminothiophenol in the presence of acetic acid. This reaction results in the formation of the intermediate product, which is further treated with hydrochloric acid and sodium nitrite to yield 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one.
科学研究应用
7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one exhibits potent antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Moreover, 7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of novel therapeutics.
属性
IUPAC Name |
7-benzhydryl-8-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-18-17(19(24)22-12-7-13-25-20(22)21-18)16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,23H,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFXXTBSVFDJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=C(N=C2SC1)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-cyclohexen-1-ylmethyl)-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6057688.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B6057699.png)

![{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6057715.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)


![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)
![N-(3-fluorophenyl)-N'-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6057744.png)
![2-(2-{[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6057749.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)

![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6057773.png)
![N-(4-chlorobenzyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6057777.png)